REACTION_CXSMILES
|
[NH:1]1[C:10](=[O:11])[C:9]2[NH:8][CH:7]=[N:6][C:5]=2[N:4]=[C:2]1[NH2:3].S([O-])([O-])(=O)=O.[NH4+].[NH4+].C[Si](C)(C)N[Si](C)(C)C.[C:28]([O:31][CH2:32][CH:33]([O:39][CH2:40]OC(=O)C)[CH2:34][O:35][C:36](=[O:38])[CH3:37])(=[O:30])[CH3:29]>>[C:36]([O:35][CH2:34][CH:33]([O:39][CH2:40][N:6]1[CH:7]=[N:8][C:9]2[C:10](=[O:11])[NH:1][C:2]([NH2:3])=[N:4][C:5]1=2)[CH2:32][O:31][C:28](=[O:30])[CH3:29])(=[O:38])[CH3:37] |f:1.2.3|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N1C(N)=NC=2N=CNC2C1=O
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC(COC(C)=O)OCOC(C)=O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under N2 for 3 days, during which time all of the solid
|
Duration
|
3 d
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
formed in second liquid phase at the bottom of the flask
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a distillation adapter
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated under low vacuum in an oil bath at approximately 135°
|
Type
|
WAIT
|
Details
|
After an induction period lasting several minutes
|
Type
|
DISTILLATION
|
Details
|
Distillation of trimethylsilyl acetate (along with any residual hexamethyldisilazane)
|
Type
|
ADDITION
|
Details
|
After 2 hours the mixture was added to 1.3 l of 90% EtOH
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
maintained there until the separated gummy material
|
Type
|
CUSTOM
|
Details
|
was removed by filtration while hot
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
resulting in separation of an orange-brown gum
|
Type
|
CUSTOM
|
Details
|
The supernatant was decanted away from the gum
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to small volume
|
Type
|
CUSTOM
|
Details
|
The solid which separated on concentration
|
Type
|
CUSTOM
|
Details
|
was collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
WASH
|
Details
|
washed with H2O
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(COC(C)=O)OCN1C=2N=C(NC(C2N=C1)=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |